4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
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Overview
Description
4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone ring, a benzoyl group, and a dimethylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of benzaldehyde derivatives with appropriate amines and ketones under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or sale .
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent dye or probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-[4-(Dimethylamino)phenyl]-2-benzamidopyrazines: These compounds share structural similarities and are also used as fluorescent dyes.
Pyrazolines: These compounds have a similar five-membered ring structure and are known for their pharmacological activities.
Uniqueness
4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H22N2O3 |
---|---|
Molecular Weight |
398.5g/mol |
IUPAC Name |
(4Z)-5-[4-(dimethylamino)phenyl]-4-[hydroxy(phenyl)methylidene]-1-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H22N2O3/c1-26(2)19-15-13-17(14-16-19)22-21(23(28)18-9-5-3-6-10-18)24(29)25(30)27(22)20-11-7-4-8-12-20/h3-16,22,28H,1-2H3/b23-21- |
InChI Key |
PRVWZLMJGSIEJW-LNVKXUELSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=CC=C4 |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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